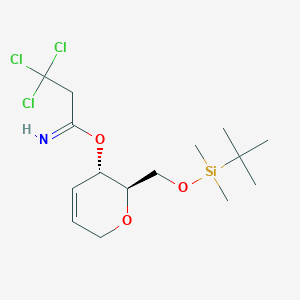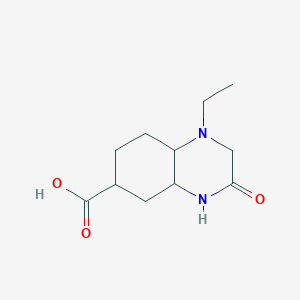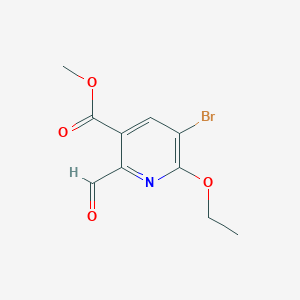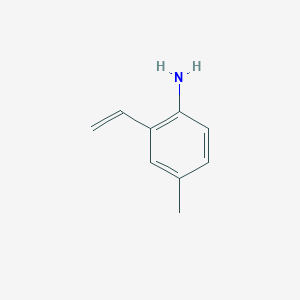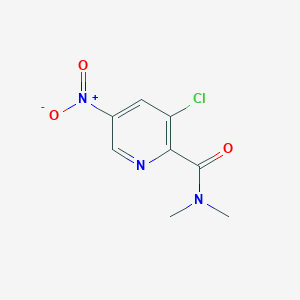
2-Ammonio-4-methylpentyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-4-methylpentyl sulfate typically involves the reaction of 4-methylpentylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{4-methylpentylamine} + \text{sulfuric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ammonio-4-methylpentyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Ammonio-4-methylpentyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of 2-Ammonio-4-methylpentyl sulfate involves its interaction with specific molecular targets. The sulfate group can participate in various biochemical pathways, while the ammonium group can interact with cellular components. These interactions can lead to changes in cellular function and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ammonio-2-phenylethyl sulfate
- 2-Ammonio-3-phenylpropyl sulfate
- 2-(Benzylammonio)ethyl sulfate
- 2-Ammonio-3,3-dimethylbutyl sulfate
Uniqueness
2-Ammonio-4-methylpentyl sulfate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C6H15NO4S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
(2-azaniumyl-4-methylpentyl) sulfate |
InChI |
InChI=1S/C6H15NO4S/c1-5(2)3-6(7)4-11-12(8,9)10/h5-6H,3-4,7H2,1-2H3,(H,8,9,10) |
Clave InChI |
SECVILHEEYUOIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(COS(=O)(=O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


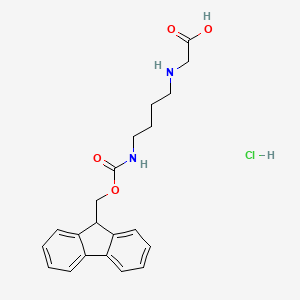
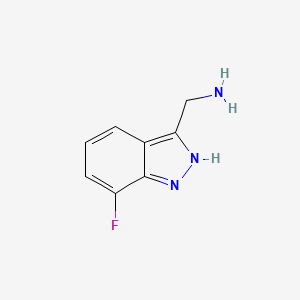
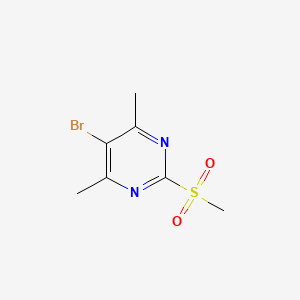
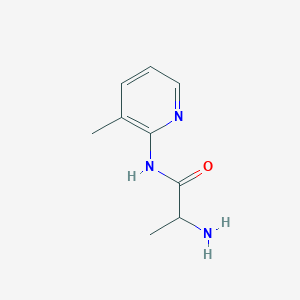
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)

![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
